molecular formula C19H19NO2 B1270217 benzyl 4-(1H-indol-3-yl)butanoate CAS No. 55747-37-0

benzyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B1270217
CAS No.: 55747-37-0
M. Wt: 293.4 g/mol
InChI Key: ZXJYIODZAOTVSW-UHFFFAOYSA-N
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Description

Benzyl 4-(1H-indol-3-yl)butanoate is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with benzyl alcohol. One common method involves dissolving 4-(1H-indol-3-yl)butanoic acid in absolute ethanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete, as determined by thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Benzyl 4-(1H-indol-3-yl)butanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-yl)butanoic acid: The precursor to benzyl 4-(1H-indol-3-yl)butanoate.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indole-3-butyric acid: Another plant hormone with a butanoic acid side chain.

Uniqueness

This compound is unique due to its ester functional group, which can influence its reactivity and interactions compared to similar compounds. This ester group can be hydrolyzed to release the corresponding acid and alcohol, providing additional versatility in chemical synthesis and applications .

Properties

IUPAC Name

benzyl 4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJYIODZAOTVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363249
Record name benzyl 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55747-37-0
Record name benzyl 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-indolebutyric acid (25 g) and potassium carbonate (20 g) in dimethylformamide (150 ml) was added benzylbromide (21 g) at room temperature. After stirring for 4 hours, the mixture was poured into ice and diluted hydrochloric acid (300 ml). The organic layer was extracted with ethyl acetate (150 ml), and the extract was washed with water (150 ml×3) and dried over magnesium sulfate. After the solvent was removed in vacuo, the residue was crystallized from n-hexane to give a solid of benzyl 4-(3-indolyl)butyrate (33.9 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

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